![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride - 1956354-92-9](/images/structure/BT-3250022.png) 
                            Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride can be classified as:
The synthesis of methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride typically involves several steps, including the formation of the pyrimidine ring and subsequent functionalization.
The molecular structure of methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride can be described as follows:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms.
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride participates in various chemical reactions due to its functional groups:
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride exhibits potential biological activity through various mechanisms:
Research indicates that derivatives of pyrimidines can affect signal transduction pathways, which are critical in various physiological responses.
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride possesses several notable physical and chemical properties:
Physical properties such as solubility and melting point are crucial for applications in pharmaceuticals where consistent dosing forms are necessary.
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride has several applications across scientific disciplines:
Pyrimidine ranks as the second-most prevalent nitrogen heterocycle in FDA-approved drugs, surpassed only by piperidine. Its significance stems from:
Table 1: Pharmacologically Active Pyrimidine Derivatives Utilizing C2-Aminomethyl Functionalization
| Compound Name | CAS Number | Biological Activity | Molecular Target | 
|---|---|---|---|
| N-Methyl-1-(pyrimidin-2-yl)methanamine | 1083246-53-0 | Kinase modulation | CDK inhibitors | 
| (5-Methylpyrimidin-2-yl)methanamine | 23635968 (CID) | Antiviral precursor | Nucleoside reverse transcriptase | 
| N-Methyl-1-(pyrimidin-2-yl)methanamine HCl | 1956365-37-9 | Synthetic intermediate | N/A | 
Functionalized amines—particularly methylamine derivatives—introduce critical pharmacodynamic and pharmacokinetic enhancements to heterocyclic scaffolds:
Table 2: Key Reactions Leveraging the Amine Group in Methyl[(pyrimidin-2-yl)methyl]amine
| Reaction Type | Reagents/Conditions | Application Scope | Yield Range | 
|---|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO, MeOH, 25°C | Introduction of aryl/alkyl substituents | 65–92% | 
| Acylation | RCOCl, Et₃N, CH₂Cl₂, 0°C→25°C | Amide-based prodrug synthesis | 70–98% | 
| Sulfonylation | ArSO₂Cl, pyridine, 60°C | Sulfonamide enzyme inhibitors | 55–85% | 
| Buchwald-Hartwig Coupling | Pd₂(dba)₃, XantPhos, ArBr, 80°C | Biaryl motifs for kinase inhibitors | 45–78% | 
This compound (Mol. Wt. 159.62 g/mol for free base; 234.12 g/mol as dihydrochloride) represents a specialized bifunctional building block with demonstrated utility in targeted synthesis:
Chemical Structure and Properties
Table 3: Synthetic Routes to Methyl[(pyrimidin-2-yl)methyl]amine Dihydrochloride
| Method | Starting Materials | Key Conditions | Yield | Advantages | 
|---|---|---|---|---|
| Reductive Amination | 2-Pyrimidinecarboxaldehyde, CH₃NH₂ | NaBH₄, MeOH, 0°C, 1h | 78% | Single-step, scalable | 
| Halide Displacement | 2-(Chloromethyl)pyrimidine, CH₃NH₂ | K₂CO₃, CH₃CN, reflux, 12h | 65% | Avoids reduction steps | 
| Carboxylate Reduction | Pyrimidin-2-yl-acetic acid | (i) SOCl₂ (ii) CH₃NH₂ (iii) LiAlH₄ | 42% | Tolerates electron-withdrawing groups | 
Applications in Targeted Synthesis
Synthetic Innovations
Structural Analogs and Related Building Blocks
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1